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Compound of Interest

Compound Name: AZ191

Cat. No.: B605721

An In-depth Technical Guide

This technical guide provides a comprehensive overview of AZ191, a potent and selective
inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). This
document is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential and biochemical functions of DYRK1B.

Introduction

DYRKI1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation,
differentiation, and survival.[1] Its amplification and overexpression have been implicated in
various cancers, making it an attractive target for therapeutic intervention. AZ191 has emerged
as a key chemical probe to elucidate the biological functions of DYRK1B and to explore its
potential as a drug target.[1]

Mechanism of Action

AZ191 is a potent, ATP-competitive inhibitor of DYRK1B. A pivotal discovery enabled by AZ191
is the clarification of DYRK1B's role in the phosphorylation of Cyclin D1. It has been
demonstrated that DYRK1B directly phosphorylates Cyclin D1 at the threonine 286 (Thr286)
residue, a modification that signals for its proteasomal degradation.[1] This action is
independent of the well-characterized glycogen synthase kinase 33 (GSK3[3) pathway, which
also targets the same residue.[1] By promoting Cyclin D1 degradation, DYRK1B acts as a
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negative regulator of the G1/S phase transition in the cell cycle. Inhibition of DYRK1B by
AZ191 therefore leads to the stabilization of Cyclin D1, promoting cell cycle progression.

Beyond Cyclin D1, DYRK1B activity has been shown to influence the expression of the cyclin-
dependent kinase inhibitors p21Cipl and p27Kipl, further solidifying its role as a regulator of
the G1 phase of the cell cycle.

Data Presentation

The selectivity of a kinase inhibitor is a critical parameter for its utility as a research tool and a
potential therapeutic. AZ191 exhibits significant selectivity for DYRK1B over other members of
the DYRK family and a wider panel of kinases.

Fold Selectivity vs.

Kinase Target IC50 (nM) Reference
DYRK1B

DYRK1B 17 1 Ashford et al., 2014

DYRK1A 88 ~5 Ashford et al., 2014

DYRK2 1890 ~111 Ashford et al., 2014

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of

the enzyme by 50%.

AZ191 has demonstrated potent effects in various cancer cell lines, particularly those with
DYRK1B amplification.
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Cell Line Cancer Type Endpoint IC50 (pM) Reference
] Inhibition of
Pancreatic ) Ashford et al.,
PANC-1 Thr286 Cyclin D1 ~0.1
Cancer ) 2014
Phosphorylation
_ Inhibition of Cell
SW872 Liposarcoma ) ) 3.183 Chen et al., 2017
Proliferation
) Inhibition of Cell
SW982 Liposarcoma ) ] 1.279 Chen et al., 2017
Proliferation
Growth Inhibition
Hepatocellular ) o N
Hep3B ) (in combination Not specified Yuan et al., 2021
Carcinoma o ]
with cisplatin)
Growth Inhibition
Hepatocellular ) o N
PLC8024 ) (in combination Not specified Yuan et al., 2021
Carcinoma o )
with cisplatin)
Reduced
Colorectal ) ) N Emmons et al.,
SW620 Proliferative Not specified
Cancer 2019

Activity

Experimental Protocols

This protocol is adapted from the methodology described in Ashford et al., 2014, for assessing

the inhibitory activity of AZ191 against DYRK1B using a synthetic peptide substrate.

Materials:

mercaptoethanol)

[y-33P]ATP

Recombinant human DYRK1B enzyme

Woodtide peptide substrate (KKISGRLSPIMTEQ)

Kinase assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.1% [3-
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AZ191 (or other test compounds) dissolved in DMSO
P81 phosphocellulose paper
0.75% Phosphoric acid

Scintillation counter and scintillation fluid

Procedure:

Prepare a reaction mixture containing kinase assay buffer, recombinant DYRK1B enzyme,
and the Woodtide peptide substrate.

Add varying concentrations of AZ191 (or DMSO as a vehicle control) to the reaction mixture
and incubate for 10 minutes at 30°C.

Initiate the kinase reaction by adding [y-33P]ATP.
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove
unincorporated [y-33P]ATP.

Air dry the P81 papers.
Measure the incorporation of 33P into the Woodtide substrate using a scintillation counter.

Calculate the percentage of kinase inhibition for each AZ191 concentration and determine
the IC50 value.

This protocol outlines the procedure to assess the effect of AZ191 on the phosphorylation of
Cyclin D1 at Thr286 in cultured cells.

Materials:
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e Cell culture medium, serum, and appropriate cell lines (e.g., PANC-1)
e AZ191 dissolved in DMSO
 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
o BCA protein assay kit
e SDS-PAGE gels and running buffer
 PVDF membrane
» Transfer buffer
» Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
e Primary antibodies:
o Rabbit anti-phospho-Cyclin D1 (Thr286)[2][3][4]
o Mouse or rabbit anti-total Cyclin D1
o Loading control antibody (e.g., anti-B-actin or anti-GAPDH)
» HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
e Enhanced chemiluminescence (ECL) substrate
e Imaging system
Procedure:
e Plate cells and allow them to adhere overnight.

o Treat the cells with varying concentrations of AZ191 or DMSO (vehicle control) for the
desired time period (e.g., 24 hours).

e Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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» Clarify the lysates by centrifugation and determine the protein concentration using a BCA
assay.

» Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against phospho-Cyclin D1 (Thr286)
overnight at 4°C.[2]

» Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

» Detect the signal using an ECL substrate and an imaging system.

 Strip the membrane and re-probe with antibodies for total Cyclin D1 and a loading control to
normalize the data.

This protocol describes how to analyze the effect of AZ191 on cell cycle distribution using
propidium iodide (PI) staining and flow cytometry.

Materials:

e Cell culture medium, serum, and appropriate cell lines

e AZ191 dissolved in DMSO

e Phosphate-buffered saline (PBS)

e 70% cold ethanol

e Propidium lodide (PI) staining solution (containing Pl and RNase A)
e Flow cytometer

Procedure:
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o Plate cells and treat with AZ191 or DMSO for the desired duration.
o Harvest the cells, including both adherent and floating cells, and wash them with PBS.

» Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
Incubate at -20°C for at least 2 hours.

o Wash the fixed cells with PBS to remove the ethanol.

o Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room

temperature.
e Analyze the stained cells using a flow cytometer.

» Use appropriate software to deconvolute the DNA content histograms and quantify the
percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization
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Caption: DYRK1B Signaling Pathway and the Action of AZ191.
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Caption: Experimental Workflow for Evaluating AZ191.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605721#az191-as-a-selective-dyrk1b-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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